molecular formula C7H11NO3 B1517172 Ethyl (cyclopropylamino)(oxo)acetate CAS No. 722486-66-0

Ethyl (cyclopropylamino)(oxo)acetate

Cat. No. B1517172
M. Wt: 157.17 g/mol
InChI Key: NRXANNCPNMYMJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of Ethyl (cyclopropylamino)(oxo)acetate consists of a cyclopropyl group attached to an amino group, which is further attached to an oxoacetate group. The InChI code for this compound is 1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3 .

Scientific Research Applications

  • Saponification Reaction Studies

    • Field : Chemical Engineering
    • Application : The saponification reaction of Ethyl Acetate was studied using different reactor systems .
    • Methods : The effect of the volume flow rate on reactor performance in different reactors (the T-shaped reactor, the interdigital microreactor, and the chicane microreactor) was investigated .
    • Results : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .
  • Catalytic Oxidation

    • Field : Environmental Science
    • Application : Ethyl Acetate is used in the study of catalytic oxidation over the Au–Pd/TiO2 Catalysts .
    • Methods : AuPd x nanoparticles (NPs) were loaded on TiO2 through the electrostatic adsorption approach to generate the y AuPd x /TiO2 catalysts .
    • Results : The 0.37AuPd 2.72 /TiO2 sample exhibited the best activity .

properties

IUPAC Name

ethyl 2-(cyclopropylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXANNCPNMYMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (cyclopropylamino)(oxo)acetate

Synthesis routes and methods

Procedure details

A mixture of cyclopropylamine (1.39 g, 24.3 mmol) and triethylamine (3.5 g, 35 mmol) was added drop-wise to a 0° C. solution of ethyl chloro(oxo)acetate (3.5 g, 26 mmol) in tetrahydrofuran (25 mL). The reaction mixture was stirred at 0° C. for 10 minutes and filtered; the filtrate was concentrated in vacuo to afford the product as a yellow solid Yield: 3.0 g, 19 mmol, 78%. 1H NMR (400 MHz, CDCl3) δ 7.14 (br s, 1H), 4.34 (q, J=7.2 Hz, 2H), 2.78-2.86 (m, 1H), 1.38 (t, J=7.2 Hz, 3H), 0.83-0.90 (m, 2H), 0.59-0.65 (m, 2H).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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